![molecular formula C11H22N2O3 B13737128 tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Corresponding oxo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
Medicine:
- Investigated for potential use in drug development as a prodrug strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine for further reactions. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- tert-Butyl carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the additional functional groups present in tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate, making it less versatile in certain synthetic applications .
- N-Boc-ethanolamine: Contains a hydroxyl group, making it useful in different types of chemical reactions compared to this compound .
- N-Boc-ethylenediamine: Contains an additional amine group, providing different reactivity and applications in synthesis .
Conclusion
This compound is a valuable compound in organic synthesis, particularly in the protection of amine groups. Its stability, ease of removal, and versatility make it a crucial tool in various scientific and industrial applications.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t7?,8-/m1/s1 |
InChI Key |
ZXLNERXKXKBCJS-BRFYHDHCSA-N |
Isomeric SMILES |
CCC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



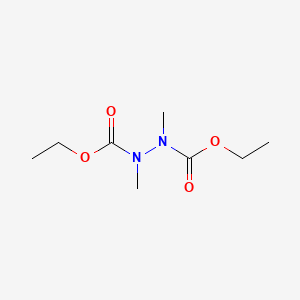
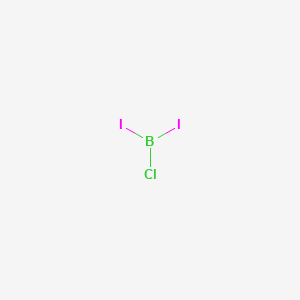
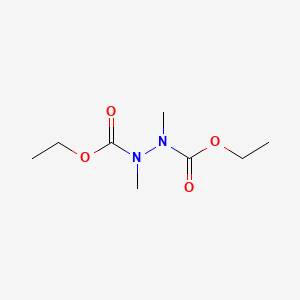
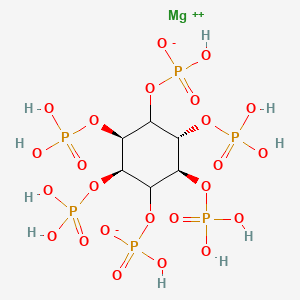
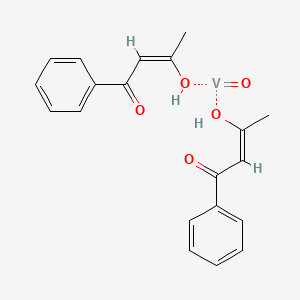
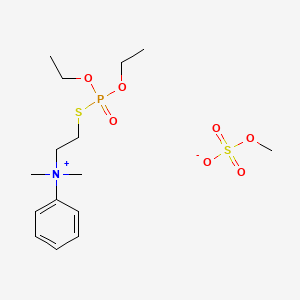
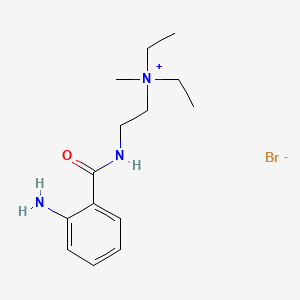
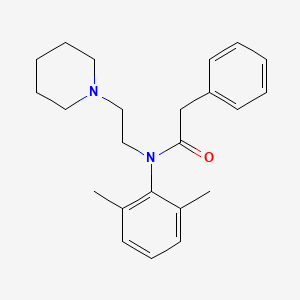
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
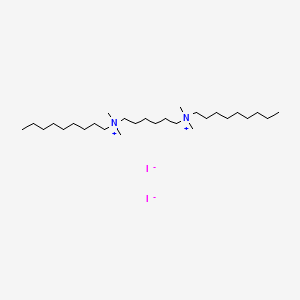
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
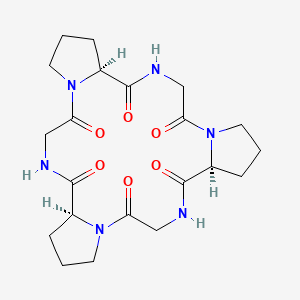
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
